2-benzyl-5-(hydroxyimino)-octahydro-1H-isoindole-1,3-dione
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Overview
Description
Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .
Synthesis Analysis
Benzimidazoles can be synthesized from o-phenylenediamines via an oxidative cyclization strategy . A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles employs formic acid, iron powder, and NH4Cl as additive to reduce the nitro group and effect the imidazole cyclization with high-yielding conversions generally within one to two hours .Molecular Structure Analysis
The molecular structure of benzimidazoles can be viewed as fused rings of the aromatic compounds benzene and imidazole . The average mass of similar compounds like 2-Benzyl-5-isoindolinamine is around 224.301 Da .Chemical Reactions Analysis
Benzimidazoles can undergo a variety of chemical reactions. For example, a well-defined NHC-Pd (II)-Im complex enables a facile and alternative methodology for the direct C-H bond arylation of (benz)imidazoles with (hetero)aryl chlorides .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For similar compounds like 2-Benzyl-5-isoindolinamine, the molecular formula is C15H16N2 .Mechanism of Action
While the specific mechanism of action for “2-benzyl-5-(hydroxyimino)-octahydro-1H-isoindole-1,3-dione” is not available, benzimidazole compounds have been tested for their antiproliferative and antimicrobial activities . They have shown good to potent antiproliferative activity against various cancer cell lines .
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures. For example, benzyl chloride, a related compound, is classified as a combustible liquid and can cause skin irritation, serious eye damage, and may cause genetic defects .
Future Directions
Properties
IUPAC Name |
(6E)-2-benzyl-6-hydroxyimino-4,5,7,7a-tetrahydro-3aH-isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14-12-7-6-11(16-20)8-13(12)15(19)17(14)9-10-4-2-1-3-5-10/h1-5,12-13,20H,6-9H2/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRQSIIXZGXVLX-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)CC2C1C(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/CC2C1C(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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